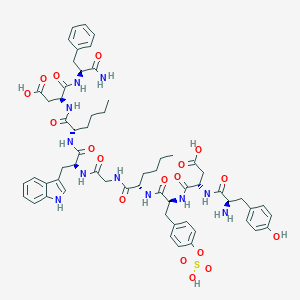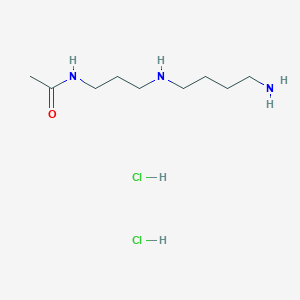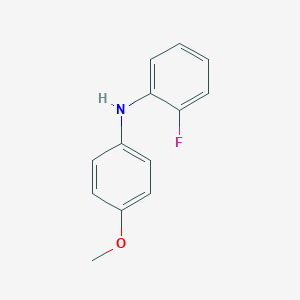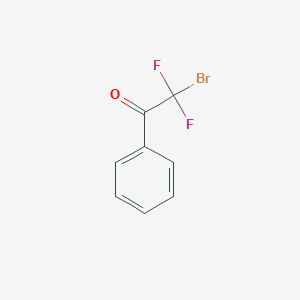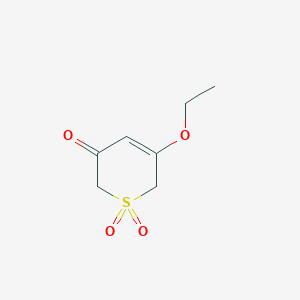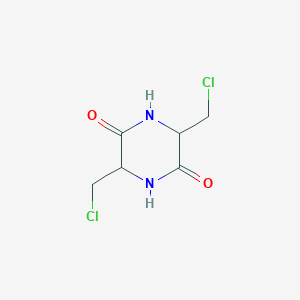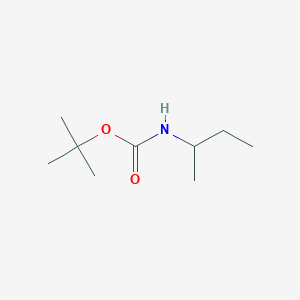
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI), commonly known as tert-butyl isocyanate, is a colorless liquid with a pungent odor. It is widely used in various industries, including the production of pesticides, herbicides, and pharmaceuticals.
Mécanisme D'action
Tert-butyl isocyanate reacts with various nucleophiles, including amines, alcohols, and thiols, to form carbamates. The reaction is catalyzed by various catalysts, including Lewis acids and bases. The mechanism of action of tert-butyl isocyanate involves the formation of a reactive intermediate, which then reacts with the nucleophile to form the carbamate.
Effets Biochimiques Et Physiologiques
Tert-butyl isocyanate is a potent irritant to the skin, eyes, and respiratory tract. It can cause chemical burns and respiratory distress. The compound is also toxic to aquatic organisms and can cause environmental damage.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl isocyanate is a useful reagent in the synthesis of various compounds, including pharmaceuticals. It is relatively easy to handle and store, and it has a long shelf life. However, the compound is highly reactive and can react with other chemicals in the lab, leading to unwanted side reactions.
Orientations Futures
There are many potential future directions for the use of tert-butyl isocyanate in scientific research. One area of interest is the development of new catalysts for the synthesis of carbamates. Another area of interest is the use of tert-butyl isocyanate in the synthesis of new pharmaceuticals, including antitumor agents and antiviral drugs. Additionally, the compound could be used in the development of new materials, such as polymers and coatings.
Méthodes De Synthèse
Tert-butyl isocyanate is synthesized by reacting tert-butyl alcohol with phosgene in the presence of a base. The reaction produces tert-butyl chloroformate, which is then reacted with ammonia to produce tert-butyl isocyanate.
Applications De Recherche Scientifique
Tert-butyl isocyanate is widely used in scientific research for the synthesis of various compounds, including ureas, guanidines, and carbamates. It is also used in the production of pharmaceuticals, such as antitumor agents and antiviral drugs.
Propriétés
Numéro CAS |
134953-64-3 |
|---|---|
Nom du produit |
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
tert-butyl N-butan-2-ylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11) |
Clé InChI |
JOLOYYRHPUVBJM-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)

